7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid
Overview
Description
7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid is an organic compound with the molecular formula C17H14N2O5S. This compound is known for its unique structure, which includes a naphthalene ring system substituted with sulfonic acid, amino, and hydroxy groups. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid typically involves multiple steps. One common method includes the sulfonation of naphthalene, followed by nitration and reduction to introduce the amino group. The final step involves the coupling of the amino group with 4-aminobenzoic acid under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid or chlorosulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Scientific Research Applications
7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-naphthalenesulfonic acid: Similar structure but lacks the benzoyl group.
1-Amino-2-hydroxy-4-naphthalenesulfonic acid: Contains a hydroxy group at a different position.
7-Amino-4-hydroxy-2-naphthalenesulfonic acid: Similar but with different substitution patterns .
Uniqueness
7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
7-[(4-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c18-12-3-1-10(2-4-12)17(21)19-13-5-6-15-11(7-13)8-14(9-16(15)20)25(22,23)24/h1-9,20H,18H2,(H,19,21)(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIUJVAXLMLKPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059496 | |
Record name | 2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-77-7 | |
Record name | p-Aminobenzoyl J Acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Aminobenzoyl I Acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37178 | |
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Record name | p-Aminobenzoyl I Acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(4-aminobenzamido)-4-hydroxynaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.955 | |
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Record name | 7-(4-AMINOBENZAMIDO)-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B2M4HX3E2 | |
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